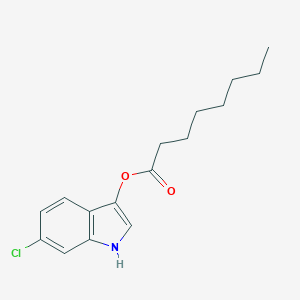

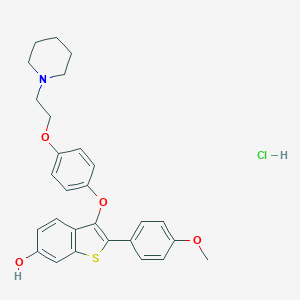

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate

概要

説明

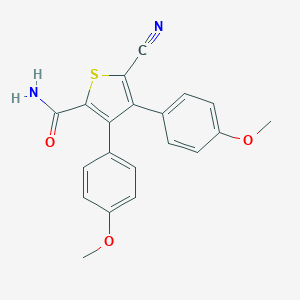

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a compound of interest due to its structural complexity and potential as a key intermediate in the synthesis of various substituted pyrrolines, pyrroles, and pyrrolidines. Its significance lies in the diverse substituents it can accommodate, making it a versatile precursor in organic synthesis.

Synthesis Analysis

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate and its derivatives involves innovative methodologies that enable the introduction of various alkyl, aryl, and heteroaryl groups. A notable method includes the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters, yielding the desired products under mild conditions with excellent yields (Beilstein Journal of Organic Chemistry, 2011).

Molecular Structure Analysis

The molecular structure of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide detailed insights into the compound's configuration and the electronic and steric effects of substituents on its structure and reactivity.

Chemical Reactions and Properties

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including acylation and oxidation. Acylation reactions of pyrrolidine-2,4-diones, for instance, allow for the synthesis of 3-acyltetramic acids, showcasing the compound's reactivity towards functionalization (Journal of The Chemical Society-perkin Transactions 1, 1990). Moreover, the compound's oxidation reactions reveal its susceptibility to oxidative conditions, leading to various oxidation products that further highlight the chemical versatility of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate.

科学的研究の応用

-

- Application : Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is used as a precursor in the synthesis of pyrrolopyrazine derivatives and other pyrrole-containing analogs . These compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The compound is used in various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : Pyrrolopyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

-

Drug Discovery and Development

- Application : This compound has shown promising potential for various scientific applications, including drug discovery and development.

Safety And Hazards

The compound is classified under the GHS07 pictogram, with a signal word of “Warning”. The hazard statements associated with it are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The action mechanisms of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate are not clearly recognized . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it. Therefore, the synthetic methods and biological activities of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)